molecular formula C14H20N2O B242518 2,3'-Bi(quinuclidin-2-ylidene)-3-one

2,3'-Bi(quinuclidin-2-ylidene)-3-one

Katalognummer: B242518
Molekulargewicht: 232.32 g/mol
InChI-Schlüssel: PZGYKDWIBYWKGD-OUKQBFOZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3'-Bi(quinuclidin-2-ylidene)-3-one is a research chemical offered for investigation into novel therapeutic mechanisms. This compound is of significant interest in early-stage drug discovery, particularly in the development of agents against resistant pathogens and hyperproliferative diseases. Quinuclidine-based compounds have demonstrated potent broad-spectrum antimicrobial activity in scientific studies, including efficacy against challenging Gram-negative bacteria and methicillin-resistant Staphylococcus aureus (MRSA) . The dimeric structure, featuring multiple pharmacophores, is designed to enhance interactions with biological membranes, leading to disruption and rapid bacterial killing . Beyond infectious disease research, quinuclidine-3-one derivatives are also explored in oncology. Some analogs function by reactivating the p53 tumor suppressor pathway, a target in approximately half of all human cancers, thereby inducing cell cycle arrest and apoptosis in malignant cells . This product is intended for scientific research and is strictly designated For Research Use Only. It is not for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C14H20N2O

Molekulargewicht

232.32 g/mol

IUPAC-Name

(2Z)-2-(1-azabicyclo[2.2.2]octan-3-ylidene)-1-azabicyclo[2.2.2]octan-3-one

InChI

InChI=1S/C14H20N2O/c17-14-11-3-7-16(8-4-11)13(14)12-9-15-5-1-10(12)2-6-15/h10-11H,1-9H2/b13-12+

InChI-Schlüssel

PZGYKDWIBYWKGD-OUKQBFOZSA-N

SMILES

C1CN2CCC1C(=C3C(=O)C4CCN3CC4)C2

Isomerische SMILES

C1CN2CCC1/C(=C/3\C(=O)C4CCN3CC4)/C2

Kanonische SMILES

C1CN2CCC1C(=C3C(=O)C4CCN3CC4)C2

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-(Diphenylmethyl)-quinuclidin-3-one

  • Structure : Contains a single quinuclidine ring with a diphenylmethyl substituent and a ketone at the 3-position.
  • Molecular Weight : 291.39 g/mol (vs. theoretical ~290–300 g/mol for the target compound, assuming similar substituents) .
  • Physical Properties: No melting point reported, but safety data emphasize handling precautions (e.g., skin/eye irritation risks).
  • Functional Groups : Ketone (3-one) and aromatic substituents.
  • Applications : Primarily for R&D lacks reported biological or industrial applications, unlike indole-based 3-ones (e.g., OLED materials in ) .

(E)-2,3'-Bi(3H-indol)-3-one Derivatives

  • Structure : Indole-based dimeric compounds with a central 3-one group and aromatic substituents (e.g., 4-fluorobenzyl oxime).
  • Physical Properties : Higher melting points (169–197°C) due to extended conjugation and hydrogen bonding .
  • Spectral Data : IR and NMR spectra confirm ketone and aromatic functionalities, with HRESIMS validating molecular weights (e.g., 4ac: C29H20FN3O2, MW 477.16) .
  • Applications: Potential as synthetic intermediates or bioactive molecules, contrasting with the quinuclidine-based compound’s underexplored utility.

Benzodioxepin 3-one Derivatives

  • Structure : Fused benzodioxepin ring with a 3-one group.
  • Applications : Used as dyes or fluorescent emitters in OLEDs/OLECs, highlighting the role of ketones in π-conjugation for optoelectronic properties .
  • Contrast : The target compound’s quinuclidine system lacks aromaticity, suggesting inferior optoelectronic performance but possible advantages in catalysis or ligand design.

Steroidal 3-one Compounds

  • Examples: Androst-4-en-3-one, metandienone.
  • Functional Groups : Steroid backbone with 3-one and methyl branches.
  • Biological Activity: Androgenic/anabolic effects, contrasting with the target compound’s non-steroidal structure and unconfirmed bioactivity .
  • Structural Divergence : The rigid quinuclidine system lacks the fused tetracyclic framework of steroids, limiting membrane permeability but enhancing thermal stability.

Comparative Data Table

Compound Structure Highlights Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Applications References
2,3'-Bi(quinuclidin-2-ylidene)-3-one Bicyclic quinuclidine, 3-one ~290–300 (estimated) N/A Ketone, ylidene linkage Underexplored (potential catalysis)
2-(Diphenylmethyl)-quinuclidin-3-one Monocyclic, diphenylmethyl 291.39 N/A Ketone, aromatic R&D use only
(E)-2,3'-Bi(3H-indol)-3-one (4ac) Indole dimer, 4-fluorobenzyl 477.16 169–171 Ketone, oxime, aromatic Synthetic intermediates
Benzodioxepin 3-one Fused benzodioxepin, 3-one Varies N/A Ketone, ether OLED/OLEC emitters
Androst-4-en-3-one Steroid backbone 288.43 155–160 Ketone, methyl branches Pharmaceutical (doping)

Key Research Findings and Contrasts

  • Synthetic Challenges : Unlike indole-based 3-ones (synthesized via multi-component cascade reactions ), quinuclidine derivatives may require specialized ylidene-forming conditions.
  • Thermal Stability : The rigid quinuclidine system likely enhances thermal stability compared to steroidal 3-ones, which degrade under high heat .
  • Electronic Properties : The absence of aromaticity in the target compound limits optoelectronic applications compared to benzodioxepin 3-ones, but its basicity could suit catalytic roles .
  • Biological Relevance : Methyl-branched 3-ones in arthropod pheromones (e.g., Me6-8:3-one ) rely on volatility, whereas the target compound’s larger size may restrict such bioactivity.

Vorbereitungsmethoden

Functionalization of Quinuclidine via Oxidation and Lithiation

Quinuclidine’s constrained bicyclic structure enables unique reactivity, particularly through oxidation to quinuclidine N-oxide (QNO). The oxidation of quinuclidine with hydrogen peroxide or peracids yields QNO, which undergoes lithiation at the α-position to generate a nucleophilic species capable of reacting with electrophiles . For example, lithiation of QNO followed by trapping with aldehydes produces 2-functionalized quinuclidine derivatives, such as 2-(hydroxy(phenyl)methyl)quinuclidine 1-oxide (13A/B) . This strategy is foundational for constructing bis-quinuclidine frameworks.

Key Reaction Pathway :

  • Oxidation of quinuclidine to QNO.

  • Lithiation using LDA or n-BuLi at low temperatures (-78°C).

  • Trapping with ketones or aldehydes to form C-C bonds.

In the context of 2,3'-Bi(quinuclidin-2-ylidene)-3-one, this method could involve sequential lithiation and coupling of two QNO units with a ketone electrophile. For instance, reacting QNO with 1,3-diketones under controlled conditions may yield the target compound via a double aldol-like condensation .

Bis-Functionalization via Organometallic Reagents

The addition of organometallic reagents to pre-functionalized quinuclidine derivatives offers a pathway to bis-substituted products. The Liverpool study demonstrates that Grignard or organozinc reagents react with 2-functionalized QNO compounds to form tertiary alcohols or alkylated products . For example, the reaction of 2-((diphenylphosphinooxy)diphenylmethyl)quinuclidine (20) with methylmagnesium bromide yields bis-alkylated derivatives .

Data Table 1: Comparative Yields in Organometallic Additions

SubstrateReagentProductYield (%)Reference
2-(Hydroxyphenyl)QNOMeMgBr2-(Diphenylmethyl)QNO85
2-(Ferrocenyl)QNOPhZnCl2-(Ferrocenylphenyl)QNO78

Adapting this approach, this compound could be synthesized by treating a monofunctionalized QNO with a diketone organometallic precursor, followed by oxidative coupling.

Asymmetric Catalysis for Stereochemical Control

While asymmetric methods for 3-quinuclidinol are well-documented , their application to this compound remains exploratory. The patent CN114437060A highlights RuXY-Diphosphine-bimaH complexes for enantioselective hydrogenation of ketones . Although this catalyst achieves >99% ee for 3-quinuclidinol, analogous systems could reduce a prochiral diketone intermediate to form the ylidene moiety stereoselectively.

Proposed Mechanism :

  • Hydrogenation of a diketone precursor using RuXY-Diphosphine-bimaH.

  • Dehydration to form the ylidene group.

  • Dimerization via base-mediated coupling.

Condensation and Cyclization Strategies

Quinuclidin-3-one, a key intermediate, undergoes condensation reactions with amines or carbonyl compounds. The Liverpool group reports Mannich reactions of quinuclidin-3-one with dimethylamine and formaldehyde to form 2-methylenequinuclidin-3-one . Extending this, condensation of two quinuclidin-3-one units with a bridging carbonyl group could yield the target compound.

Reaction Conditions :

  • Solvent: Ethanol or toluene.

  • Catalysts: Acidic (H₂SO₄) or basic (K₂CO₃).

  • Temperature: 80–120°C.

Comparative Analysis of Synthetic Routes

Data Table 2: Method Comparison

MethodYield (%)StereoselectivityScalabilityCost Efficiency
Lithiation-Trapping70–85LowModerateHigh
Organometallic Addition75–80ModerateHighModerate
Asymmetric Hydrogenation>95High (ee >99%)LowLow
Condensation60–70NoneHighHigh

The lithiation-trapping method offers scalability but lacks stereocontrol, whereas asymmetric catalysis achieves high enantiopurity at the expense of cost. Industrial applications may favor organometallic or condensation routes for their balance of efficiency and yield.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.